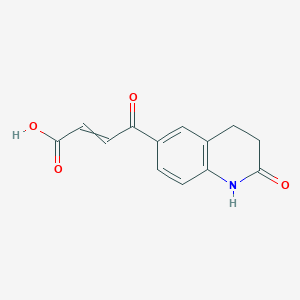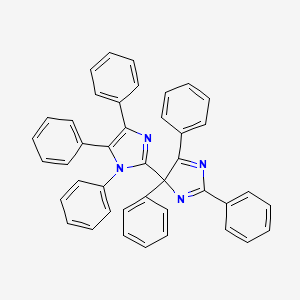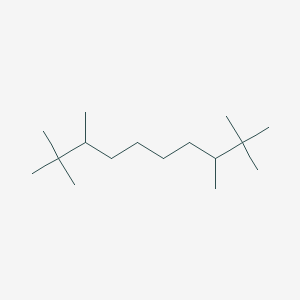
N-(Chloroacetyl)-D-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Chloroacetyl)-D-leucine: is a chemical compound that belongs to the class of chloroacetamides It is derived from D-leucine, an essential amino acid, and chloroacetyl chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Chloroacetyl)-D-leucine typically involves the reaction of D-leucine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Chloroacetyl)-D-leucine can undergo various chemical reactions, including nucleophilic substitution, hydrolysis, and oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form D-leucine and chloroacetic acid.
Oxidation: Oxidizing agents can convert this compound into various oxidized products, depending on the conditions used.
Major Products Formed:
Nucleophilic Substitution: The major products are the substituted amides or esters.
Hydrolysis: The major products are D-leucine and chloroacetic acid.
Oxidation: The products vary depending on the oxidizing agent and conditions used.
Applications De Recherche Scientifique
Chemistry: N-(Chloroacetyl)-D-leucine is used as a building block in organic synthesis. It is employed in the synthesis of peptides and other complex molecules due to its reactivity and ability to introduce the chloroacetyl group into target molecules .
Biology: In biological research, this compound is used to study protein modifications and interactions. It can be used to modify proteins by introducing the chloroacetyl group, which can then react with other functional groups in the protein .
Medicine: this compound has potential applications in drug development. It can be used to synthesize novel compounds with potential therapeutic effects. Its ability to modify proteins makes it a valuable tool in the development of protein-based drugs .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Chloroacetyl)-D-leucine involves its ability to react with nucleophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic groups in proteins and other molecules. This reactivity allows this compound to modify proteins and alter their function. The molecular targets and pathways involved depend on the specific application and the molecules being modified .
Comparaison Avec Des Composés Similaires
N-(Chloroacetyl)-L-leucine: Similar to N-(Chloroacetyl)-D-leucine but derived from L-leucine.
N-(Chloroacetyl)-L-tyrosine: Another chloroacetamide derived from L-tyrosine.
N-(Chloroacetyl)-D-tyrosine: Similar to N-(Chloroacetyl)-L-tyrosine but derived from D-tyrosine.
Uniqueness: this compound is unique due to its specific stereochemistry. The D-isomer of leucine provides different biological activity and reactivity compared to the L-isomer. This stereochemistry can influence the compound’s interactions with biological molecules and its overall effectiveness in various applications .
Propriétés
Numéro CAS |
64830-83-7 |
|---|---|
Formule moléculaire |
C8H14ClNO3 |
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
(2R)-2-[(2-chloroacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 |
Clé InChI |
VDUNMYRYEYROFL-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)O)NC(=O)CCl |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


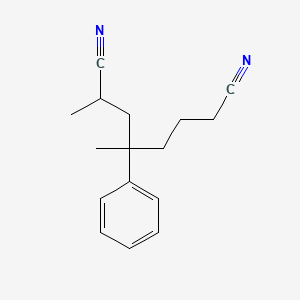
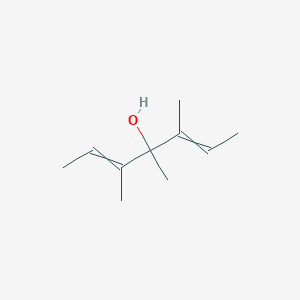
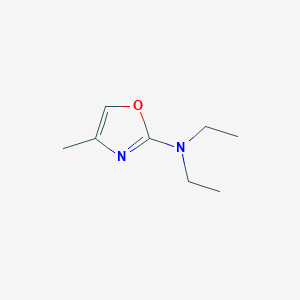
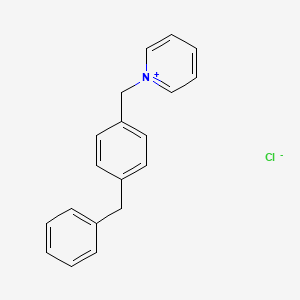
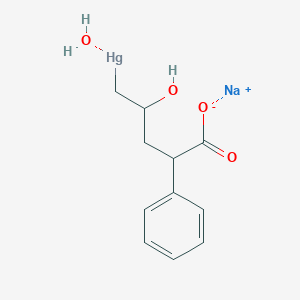
![Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]](/img/structure/B14487868.png)
![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)
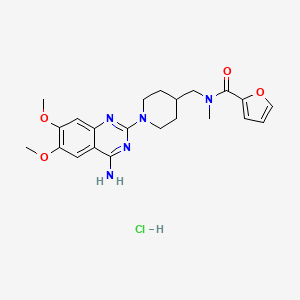
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)

![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
